molecular formula C25H16ClN5O2S B6421676 (Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 956628-91-4

(Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B6421676
CAS No.: 956628-91-4
M. Wt: 485.9 g/mol
InChI Key: ACKSLNUKRJPAMW-BKUYFWCQSA-N
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Description

(Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazolo[3,2-b][1,2,4]triazole core, a pyrazole ring, and a furan ring. The presence of these diverse functional groups makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate diketone.

    Synthesis of the thiazolo[3,2-b][1,2,4]triazole core: This involves the cyclization of a thiosemicarbazide derivative with a suitable α-haloketone.

    Coupling of the pyrazole and thiazolo[3,2-b][1,2,4]triazole units: This step is typically carried out using a base-catalyzed condensation reaction.

    Introduction of the furan ring: This can be done through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially yielding dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydropyrazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolo[3,2-b][1,2,4]triazoles and related heterocycles.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research is focused on its therapeutic potential. Studies have indicated that it may inhibit certain enzymes and pathways involved in disease progression.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-5-((3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (Z)-5-((3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, enhances its reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(2-methylfuran-3-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClN5O2S/c1-15-20(11-12-33-15)23-27-25-31(29-23)24(32)21(34-25)13-17-14-30(19-5-3-2-4-6-19)28-22(17)16-7-9-18(26)10-8-16/h2-14H,1H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKSLNUKRJPAMW-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801103611
Record name (5Z)-5-[[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-(2-methyl-3-furanyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801103611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956628-91-4
Record name (5Z)-5-[[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-(2-methyl-3-furanyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956628-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z)-5-[[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-(2-methyl-3-furanyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801103611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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